molecular formula C18H30O8 B1606943 Tetraethyl hexane-1,1,6,6-tetracarboxylate CAS No. 5394-84-3

Tetraethyl hexane-1,1,6,6-tetracarboxylate

Cat. No. B1606943
CAS RN: 5394-84-3
M. Wt: 374.4 g/mol
InChI Key: NABJDVPVORXWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraethyl hexane-1,1,6,6-tetracarboxylate is a chemical compound with the molecular formula C₁₈H₃₀O₈ . It is also known as 1,1,2,2-Ethanetetracarboxylic acid, tetraethyl ester . The compound consists of 18 carbon atoms, 30 hydrogen atoms, and 8 oxygen atoms .


Synthesis Analysis

The synthesis of Tetraethyl hexane-1,1,6,6-tetracarboxylate involves the esterification of hexane-1,1,6,6-tetracarboxylic acid with ethyl alcohol (ethanol). This reaction typically occurs under acidic conditions, catalyzed by a strong acid such as sulfuric acid . The esterification process results in the formation of the tetraethyl ester .


Molecular Structure Analysis

The molecular structure of Tetraethyl hexane-1,1,6,6-tetracarboxylate comprises a central hexane backbone with four carboxylate groups attached to it. The ester functional groups are represented by the -COOEt moiety. The compound’s 3D structure can be visualized using computational tools .


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 374.43 g/mol .
  • Boiling Point : Not specified .

properties

IUPAC Name

tetraethyl hexane-1,1,6,6-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O8/c1-5-23-15(19)13(16(20)24-6-2)11-9-10-12-14(17(21)25-7-3)18(22)26-8-4/h13-14H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABJDVPVORXWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCC(C(=O)OCC)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277093
Record name tetraethyl hexane-1,1,6,6-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5394-84-3
Record name 1,2,7,7-Tetraethyl octanetetracarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5394-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 831
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC831
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetraethyl hexane-1,1,6,6-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraethyl hexane-1,1,6,6-tetracarboxylate
Reactant of Route 2
Reactant of Route 2
Tetraethyl hexane-1,1,6,6-tetracarboxylate
Reactant of Route 3
Reactant of Route 3
Tetraethyl hexane-1,1,6,6-tetracarboxylate
Reactant of Route 4
Reactant of Route 4
Tetraethyl hexane-1,1,6,6-tetracarboxylate
Reactant of Route 5
Reactant of Route 5
Tetraethyl hexane-1,1,6,6-tetracarboxylate
Reactant of Route 6
Reactant of Route 6
Tetraethyl hexane-1,1,6,6-tetracarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.